2-cyclohexyl-N-({1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}methyl)acetamide 2-cyclohexyl-N-({1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}methyl)acetamide
Brand Name: Vulcanchem
CAS No.: 954653-66-8
VCID: VC11893411
InChI: InChI=1S/C20H27FN2O2/c21-18-8-6-16(7-9-18)13-23-14-17(11-20(23)25)12-22-19(24)10-15-4-2-1-3-5-15/h6-9,15,17H,1-5,10-14H2,(H,22,24)
SMILES: C1CCC(CC1)CC(=O)NCC2CC(=O)N(C2)CC3=CC=C(C=C3)F
Molecular Formula: C20H27FN2O2
Molecular Weight: 346.4 g/mol

2-cyclohexyl-N-({1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}methyl)acetamide

CAS No.: 954653-66-8

Cat. No.: VC11893411

Molecular Formula: C20H27FN2O2

Molecular Weight: 346.4 g/mol

* For research use only. Not for human or veterinary use.

2-cyclohexyl-N-({1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}methyl)acetamide - 954653-66-8

Specification

CAS No. 954653-66-8
Molecular Formula C20H27FN2O2
Molecular Weight 346.4 g/mol
IUPAC Name 2-cyclohexyl-N-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]acetamide
Standard InChI InChI=1S/C20H27FN2O2/c21-18-8-6-16(7-9-18)13-23-14-17(11-20(23)25)12-22-19(24)10-15-4-2-1-3-5-15/h6-9,15,17H,1-5,10-14H2,(H,22,24)
Standard InChI Key OCPGOAOFAXLZHO-UHFFFAOYSA-N
SMILES C1CCC(CC1)CC(=O)NCC2CC(=O)N(C2)CC3=CC=C(C=C3)F
Canonical SMILES C1CCC(CC1)CC(=O)NCC2CC(=O)N(C2)CC3=CC=C(C=C3)F

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s IUPAC name, 2-cyclohexyl-N-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]acetamide, reflects its hybrid structure:

  • Cyclohexyl-acetamide backbone: Provides hydrophobic bulk, potentially enhancing membrane permeability.

  • 5-Oxopyrrolidin-3-ylmethyl group: Introduces a rigid, planar lactam ring capable of hydrogen bonding.

  • 4-Fluorobenzyl substituent: The electron-withdrawing fluorine atom may influence aromatic interactions with biological targets.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₀H₂₇FN₂O₂
Molecular Weight346.4 g/mol
SMILESC1CCC(CC1)CC(=O)NCC2CC(=O)N(C2)CC3=CC=C(C=C3)F
InChIKeyOCPGOAOFAXLZHO-UHFFFAOYSA-N
Topological Polar Surface Area64.8 Ų (estimated)

The canonical SMILES string confirms the presence of a tertiary amide linkage between the cyclohexylacetamide and pyrrolidinone moieties, while the InChIKey provides a unique identifier for database searches.

Synthetic Pathways and Optimization

Proposed Synthesis Strategy

While explicit protocols remain undisclosed in public literature, retrosynthetic analysis suggests a modular approach:

  • Pyrrolidinone Core Construction: Cyclocondensation of γ-aminobutyric acid derivatives or Michael addition to acrylamides could yield the 5-oxopyrrolidin-3-ylmethyl intermediate.

  • N-Alkylation: Reacting the pyrrolidinone nitrogen with 4-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃/DMF).

  • Amide Coupling: Final assembly via carbodiimide-mediated coupling between cyclohexylacetic acid and the primary amine of the functionalized pyrrolidinone.

Critical challenges include minimizing racemization at the pyrrolidinone stereocenter and ensuring regioselectivity during N-alkylation. Chromatographic purification (e.g., silica gel, eluent: ethyl acetate/hexane) would likely follow each step to isolate intermediates.

Physicochemical and Pharmacokinetic Profiling

Solubility and Lipophilicity

  • logP Estimate: ~3.1 (calculated via XLogP3), indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Aqueous Solubility: <0.1 mg/mL (predicted), necessitating formulation with cosolvents (e.g., PEG 400) for in vivo studies.

Metabolic Stability

The compound contains multiple sites susceptible to cytochrome P450-mediated oxidation:

  • Cyclohexyl Ring: Potential hydroxylation at equatorial C-H bonds.

  • Fluorobenzyl Group: Defluorination is unlikely but may occur under prolonged oxidative stress.

  • Pyrrolidinone Lactam: Expected to resist hydrolysis under physiological pH, enhancing metabolic stability compared to secondary amides.

Hypothesized Biological Activity and Target Engagement

Structure-Activity Relationship (SAR) Considerations

Though direct activity data is unavailable, analogous compounds suggest plausible targets:

  • Neurological Targets: The pyrrolidinone scaffold resembles piracetam derivatives, implicating potential nootropic or anticonvulsant effects via glutamate receptor modulation.

  • Oncological Applications: Fluorinated aryl groups in kinase inhibitors (e.g., EGFR inhibitors) hint at possible antiproliferative activity.

  • Antiviral Potential: The acetamide linker and hydrophobic groups mirror motifs in transmembrane protease serine 2 (Tmprss2) inhibitors, relevant to viral entry mechanisms .

Table 2: Comparative Analysis with Bioactive Analogues

CompoundTargetIC₅₀ (nM)Structural Similarity
AutophinibULK1 Kinase14Shared acetamide core
Motolimod (VTX-2337)TLR82300Fluorinated aryl group
iP300BET Bromodomains11Rigid heterocycle

Future Research Directions

Priority Investigations

  • Target Deconvolution: High-throughput screening against kinase panels or GPCR libraries.

  • Prodrug Development: Esterification of the acetamide carbonyl to enhance oral bioavailability.

  • Cocrystallization Studies: X-ray analysis with candidate proteins to validate binding modes.

Collaborative Opportunities

  • Fragment-Based Drug Design: Leverage the pyrrolidinone core as a starting point for iterative optimization.

  • Computational Modeling: Molecular dynamics simulations to probe membrane permeability and target engagement .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator